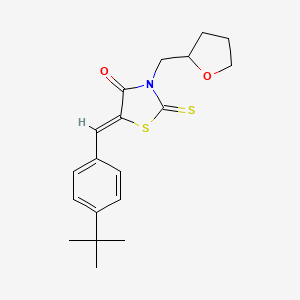

(5Z)-5-(4-tert-butylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-5-(4-tert-butylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 4-tert-butylbenzylidene substituent at the C5 position and a tetrahydrofuran-2-ylmethyl group at the N3 position. Its molecular formula is C₁₉H₂₃NO₂S₂, with a molecular weight of 377.52 g/mol (calculated). The Z-configuration of the benzylidene double bond is critical for its bioactivity and intermolecular interactions . Key physicochemical properties include:

- Hydrogen bond donors: 1 (from the thioxo group)

- Hydrogen bond acceptors: 5 (two carbonyl oxygens, one thione sulfur, and two from tetrahydrofuran)

- XLogP: ~3.0, indicating moderate lipophilicity .

Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, often modulated by substituents on the benzylidene and N3 positions .

Properties

Molecular Formula |

C19H23NO2S2 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H23NO2S2/c1-19(2,3)14-8-6-13(7-9-14)11-16-17(21)20(18(23)24-16)12-15-5-4-10-22-15/h6-9,11,15H,4-5,10,12H2,1-3H3/b16-11- |

InChI Key |

IWRPLWUWOJEUHT-WJDWOHSUSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-tert-butylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-tert-butylbenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring, potentially forming alcohol derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activities. The compound (5Z)-5-(4-tert-butylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. Studies have shown that similar compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, suggesting a protective role against oxidative damage .

2. Anti-Tyrosinase Activity

The compound has been investigated for its inhibitory effects on tyrosinase, an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are of great interest in cosmetic and pharmaceutical industries for skin whitening and treating hyperpigmentation disorders. Analogues of thiazolidinone derivatives have demonstrated potent anti-tyrosinase activity, with some showing IC50 values significantly lower than those of established inhibitors like kojic acid .

3. Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have shown promising antimicrobial properties against various pathogens. These compounds can disrupt bacterial cell walls or inhibit key metabolic pathways, making them potential candidates for developing new antibacterial agents .

Case Study 1: Anti-Tyrosinase Activity

In a study published in 2022, various thiazolidinone analogues were synthesized and tested for their ability to inhibit mushroom tyrosinase. Among these, compounds structurally related to this compound exhibited significant inhibition rates (IC50 values ranging from 1.03 µM to 5.21 µM) compared to traditional inhibitors . Docking studies revealed that these compounds bind effectively at the active site of tyrosinase.

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant properties of several thiazolidinone derivatives using DPPH and ABTS radical scavenging assays. The results indicated that certain derivatives possessed superior scavenging abilities, which correlated with their structural features such as the presence of electron-donating groups like tert-butyl .

Mechanism of Action

The mechanism of action for (5Z)-5-(4-tert-butylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and pathways.

Comparison with Similar Compounds

(a) Benzylidene Substituents

- Compound (I): (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Substituent: 2-methylbenzylidene at C5, phenyl at N3. Synthesis: Prepared via K₂CO₃-mediated condensation of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one with 2-methylbenzaldehyde in water, yielding yellow prisms . Crystallography: The 2-methyl group induces steric hindrance, leading to a dihedral angle of 7.7° between the benzylidene and thiazolidinone rings .

Compound (II) : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

- Target Compound: (5Z)-5-(4-tert-Butylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one Substituent: Bulky 4-tert-butylbenzylidene enhances lipophilicity (XLogP = 3.0 vs. 2.5 for 2-methyl derivative).

(b) N3 Substituents

Antimicrobial Activity

- Compound 5b : (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one

- Compound 5h : (Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

- Target Compound : Predicted activity against tyrosine kinases (e.g., DYRK1A) due to tetrahydrofuran’s electron-donating effects, but lacks direct antimicrobial data .

Enzyme Inhibition

- Compound 5c : (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one

- Compound 5e : (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one

Crystallographic and Hydrogen-Bonding Analysis

Biological Activity

The compound (5Z)-5-(4-tert-butylbenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this specific thiazolidin-4-one derivative, emphasizing its pharmacological potential and therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for various modifications that can enhance their biological activity. These compounds have been studied extensively for their antimicrobial , anticancer , anti-inflammatory , antidiabetic , and antioxidant properties. The introduction of different substituents can significantly influence their efficacy and specificity against various biological targets .

Antimicrobial Activity

The thiazolidin-4-one framework has shown promising antimicrobial properties. Recent studies indicate that derivatives of this class exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, certain thiazolidin-4-one derivatives have demonstrated effectiveness in inhibiting biofilm formation by Pseudomonas aeruginosa, with reductions exceeding 50% at specific concentrations .

| Compound | Bacterial Strain | Biofilm Inhibition Concentration (BIC) |

|---|---|---|

| 1h | MRSA | 2.22 µg/mL |

| 1m | VRE | 3.05 µg/mL |

| 1n | K. pneumoniae | 3.25 µg/mL |

These findings suggest that modifications at the benzylidene position can enhance the antibiofilm activity of thiazolidin-4-one derivatives.

Anticancer Activity

Thiazolidin-4-one derivatives have also been evaluated for their anticancer potential. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. For example, specific thiazolidinone derivatives have been shown to inhibit cancer cell proliferation with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidin-4-ones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Research indicates that these compounds can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. The presence of various substituents at specific positions on the thiazolidine ring can enhance or diminish their pharmacological effects:

- Position 2 : Modifications here often increase antimicrobial activity.

- Position 3 : Changes can enhance anticancer properties.

- Position 5 : Substituents at this position significantly affect anti-inflammatory activity.

This structure-activity relationship is critical for rational drug design, allowing researchers to tailor compounds for specific therapeutic applications .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated several thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited an MIC of 12 µg/mL against both strains, highlighting the potential for developing new antibiotics based on thiazolidinone scaffolds . -

Case Study on Anticancer Activity :

A series of thiazolidinone derivatives were tested against breast cancer cell lines, with one compound showing an IC50 value of 15 µM, significantly inhibiting cell growth through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.